

6-Formyl-isoophiopogonanone A molecular formula and weight

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Compound of Interest

Compound Name: 6-Formyl-isoophiopogonanone A

Cat. No.: B1250278

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In-Depth Technical Guide: 6-Formyl-isoophiopogonanone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant used extensively in traditional medicine. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and putative mechanisms of action, with a focus on its antioxidant and anti-inflammatory potential. The information presented herein is intended to support further research and development of this natural product for therapeutic applications.

Chemical and Physical Properties

6-Formyl-isoophiopogonanone A is characterized by a core homoisoflavonoid structure. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C19H16O7	[1][2]
Molecular Weight	356.33 g/mol	[1][2]
CAS Number	116291-82-8	[2]
IUPAC Name	3-(1,3-benzodioxol-5- ylmethyl)-5,7-dihydroxy-8- methyl-4-oxo-2,3- dihydrochromene-6- carbaldehyde	[2]
Synonyms	Aldehydoisoophiopogonanone A, 6-Formyl-iso- ophiopogonone A	[2]
Botanical Source	Ophiopogon japonicus (L. f.) Ker-Gawl.	[1]

Biological Activities and Mechanism of Action

Current research indicates that **6-Formyl-isoophiopogonanone A** possesses notable antioxidant and anti-inflammatory properties. These activities are likely intertwined, with the compound's ability to scavenge free radicals contributing to its anti-inflammatory effects.

Antioxidant Activity

As a phenolic compound, **6-Formyl-isoophiopogonanone A** is postulated to exert its antioxidant effects through the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. This is a common mechanism for flavonoid-type compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on **6-Formyl-isoophiopogonanone A** are limited, research on related compounds from the same plant suggests the inhibition of the Mitogen-Activated



Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

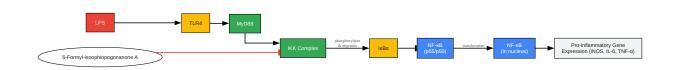
Putative Signaling Pathways

The following diagrams illustrate the proposed signaling pathways that may be modulated by **6-Formyl-isoophiopogonanone A**, leading to its anti-inflammatory effects.



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Caption: Proposed inhibition of the MAPK signaling pathway.



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Caption: Proposed inhibition of the NF-kB signaling pathway.

Experimental Protocols

While specific published protocols for **6-Formyl-isoophiopogonanone A** are not readily available, the following are detailed methodologies for key experiments commonly used to assess the antioxidant and anti-inflammatory properties of similar natural products. These can serve as a foundation for designing studies with **6-Formyl-isoophiopogonanone A**.



DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

- Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
- · Reagents and Materials:
 - DPPH solution (e.g., 0.1 mM in methanol)
 - Methanol
 - Test compound (6-Formyl-isoophiopogonanone A) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
 - Positive control (e.g., Ascorbic acid or Trolox)
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare a series of dilutions of the test compound and the positive control.
 - In a 96-well plate, add a specific volume of the test compound or standard to the wells.
 - Add the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.



- The percentage of radical scavenging activity is calculated using the formula: % Inhibition
 = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the
 DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
- Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

- Principle: The amount of NO produced by the cells is determined by measuring the
 accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess
 reagent.
- Reagents and Materials:
 - RAW 264.7 macrophage cell line
 - Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
 - Lipopolysaccharide (LPS) from E. coli
 - Test compound (6-Formyl-isoophiopogonanone A)
 - Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
 - Sodium nitrite (for standard curve)
 - 96-well cell culture plates



Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
- Stimulate the cells with LPS (e.g., 1 μg/mL) for a specified incubation period (e.g., 24 hours). A set of wells should remain unstimulated (control).
- After incubation, collect the cell culture supernatant.
- To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (mix A and B 1:1 immediately before use).
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at a specific wavelength (e.g., 540 nm).
- Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
- Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT or XTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion

6-Formyl-isoophiopogonanone A is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory properties. Its mechanism of action likely involves the modulation of the MAPK and NF-κB signaling pathways. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and safety profiling. The experimental protocols outlined in this guide provide a solid framework for future investigations into this and other related homoisoflavonoids.

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